molecular formula C60H67F3N10O11 B1678482 Pasireotide CAS No. 396091-73-9

Pasireotide

Cat. No.: B1678482
CAS No.: 396091-73-9
M. Wt: 1161.2 g/mol
InChI Key: REVVFYZEISKUMT-QKXVGOHISA-N
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Description

Pasireotide is a second-generation somatostatin analog (SSA) with high binding affinity for somatostatin receptor subtypes 1, 2, 3, and 5 (SSTR1, SSTR2, SSTR3, SSTR5). It is approved for treating acromegaly, Cushing’s disease, and neuroendocrine tumors (NETs) . Available in short-acting (subcutaneous, twice daily) and long-acting (intramuscular, monthly) formulations, this compound exhibits pharmacokinetic and safety profiles comparable to other SSAs but with distinct efficacy advantages in specific patient subgroups . Its broader receptor targeting differentiates it from first-generation SSAs like octreotide and lanreotide, which primarily bind SSTR2 and SSTR5 .

Chemical Reactions Analysis

Types of Reactions: Pasireotide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.

    Substitution: Substitution reactions can be used to introduce different functional groups into the this compound structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different pharmacological properties.

Scientific Research Applications

Pasireotide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Receptor Affinity and Mechanism of Action

Pasireotide’s multi-receptor targeting underpins its clinical advantages:

Compound SSTR Affinity Key Mechanistic Differences
This compound SSTR1, 2, 3, 5 Higher functional activity at SSTR1, 3, 5 (>30-, 11-, and 158-fold vs. octreotide) . Does not internalize SSTR2, reducing desensitization .
Octreotide SSTR2, 5 Stronger SSTR2 internalization; limited activity at SSTR1/3 .
Lanreotide SSTR2, 5 Similar to octreotide but with prolonged release .

Preclinical studies demonstrate this compound’s superior inhibition of insulin-like growth factor 1 (IGF-1) in rats (74% vs. 18% for octreotide after 8 weeks) and prolonged suppression of growth hormone (GH) .

Efficacy in Acromegaly and NETs

Acromegaly

  • Biochemical Control: In the Phase III PAOLA study, this compound achieved higher rates of IGF-1 normalization (31% vs. 13% for octreotide) and comparable GH control . Switching from octreotide to this compound in uncontrolled patients restored biochemical control in 20–28% of cases .
  • Tumor Volume Reduction : this compound induced tumor shrinkage in 40–60% of patients, outperforming octreotide in treatment-naïve cohorts .

Neuroendocrine Tumors (NETs)

  • Antiproliferative Activity: this compound demonstrated superior progression-free survival (PFS) vs. octreotide (11.8 vs. 6.8 months) in advanced NETs . In pancreatic NETs, first-line this compound achieved 11-month PFS, though combination with everolimus showed similar efficacy to everolimus monotherapy (16.8 vs. 16.6 months PFS) .

Q & A

Q. Basic: How should dose-response studies for pasireotide in acromegaly be designed to optimize IGF-I normalization?

Methodological Answer:
Dose-response studies should employ pharmacokinetic/pharmacodynamic (PK/PD) modeling, such as the non-linear Emax sigmoid model, to quantify the relationship between this compound dose and suppression of growth hormone (GH) or insulin-like growth factor 1 (IGF-I). Key steps include:

  • Measuring GH and IGF-I levels at baseline and post-treatment intervals (e.g., 2-hour AUC after GHRH stimulation) .
  • Stratifying patients by baseline tumor size, prior treatment history, and metabolic profiles to control for confounding variables .
  • Using SAS® or similar statistical tools for exploratory analysis and model validation .

Q. Basic: What experimental approaches elucidate the mechanisms of this compound-induced hyperglycemia?

Methodological Answer:
Mechanistic studies should combine hyperglycemic clamp tests (to assess insulin secretion) and hyperinsulinemic-euglycemic clamp tests (to evaluate hepatic/peripheral insulin sensitivity). Key methodologies:

  • Perform oral glucose tolerance tests (OGTT) with parallel measurement of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) to assess incretin suppression .
  • Analyze insulin-to-glucose ratios during clamp studies to isolate defects in insulin secretion vs. sensitivity .

Q. Advanced: How can conflicting efficacy reports of this compound in corticotropinomas be resolved?

Methodological Answer:
Conflicting data may arise from variability in molecular biomarkers. Researchers should:

  • Quantify protein kinase C delta (PRKCD) expression in tumor tissues, as PRKCD knockdown abolishes this compound’s antisecretory effects in preclinical models .
  • Correlate SSTR5 receptor density and ubiquitin-specific protease 8 (USP8) mutational status with treatment response in human trials .
  • Use multivariate regression to adjust for tumor heterogeneity and prior therapies in retrospective analyses .

Q. Advanced: What methodological frameworks are critical for assessing long-term safety and efficacy of this compound in real-world settings?

Methodological Answer:
Longitudinal studies should:

  • Use rollover designs from controlled trials to observational cohorts, tracking IGF-I normalization, tumor volume, and glycemic parameters over ≥10 years .
  • Apply time-to-event analysis for adverse events (AEs) like hyperglycemia, with competing risk models to account for discontinuations .
  • Stratify safety data by baseline HbA1c and insulin use to identify high-risk subgroups .

Q. Basic: What preclinical models validate this compound’s anti-proliferative effects in neuroendocrine tumors (NETs)?

Methodological Answer:

  • Use MEN1-deficient mouse models to assess this compound’s impact on pancreatic/pituitary NET proliferation and apoptosis via immunohistochemistry (Ki-67, TUNEL staining) .
  • Compare this compound’s efficacy to first-generation somatostatin receptor ligands (SRLs) in xenograft models with quantified tumor volume changes .

Q. Advanced: How should comparative efficacy studies between this compound and octreotide be structured?

Methodological Answer:

  • Conduct randomized, double-blind trials with co-primary endpoints: biochemical control (GH/IGF-I) and tumor volume reduction. Use logistic regression to model odds ratios for IGF-I normalization per dose increment .
  • Incorporate PK covariates (gender, body weight, baseline GGT) in mixed-effects models to adjust for interindividual variability .

Q. Advanced: What biomarkers predict this compound’s therapeutic response in acromegaly or Cushing’s disease?

Methodological Answer:

  • Validate PRKCD as a predictive biomarker in corticotropinomas using RNA sequencing and Western blotting .
  • In acromegaly, baseline fasting glucose >100 mg/dL predicts hyperglycemia risk; monitor HbA1c trajectories in responders vs. non-responders .

Q. Basic: What statistical methods are appropriate for analyzing urinary free cortisol (UFC) in this compound trials?

Methodological Answer:

  • Use longitudinal mixed models to analyze mean UFC changes, including all randomized patients with ≥1 dose (intent-to-treat principle) .
  • For missing data, apply multiple imputation or sensitivity analyses (e.g., worst-case scenarios) .

Q. Advanced: How can hyperglycemia be managed in this compound clinical trials without compromising efficacy?

Methodological Answer:

  • Prophylactic use of metformin (500–1000 mg/day) in patients with baseline HbA1c >5.7%, as shown in real-world cohorts .
  • Implement stepped-wedge designs to test adjunctive therapies (e.g., GLP-1 agonists) while maintaining this compound dosing .

Q. Advanced: What strategies expand this compound’s therapeutic applications beyond endocrine disorders?

Methodological Answer:

  • In polycystic liver disease, use MRI-based volumetric analysis to quantify liver/kidney cyst progression in randomized trials (e.g., NCT01670110) .
  • For postoperative pancreatic fistula prevention, conduct stratified analyses by pancreatic duct dilation status and resection type (distal vs. pancreaticoduodenectomy) .

Properties

Key on ui mechanism of action

Pasireotide activates a broad spectrum of somatostatin receptors, exhbiting a much higher binding affinity for somatostatin receptors 1, 3, and 5 than octreotide in vitro, as well as a comparable binding affinity for somatostatin receptor 2. The binding and activation of the somatostatin receptors causes inhibition of ACTH secretion and results in reduced cortisol secretion in Cushing's disease patients. Also this agent is more potent than somatostatin in inhibiting the release of human growth hormone (HGH), glucagon, and insulin.

CAS No.

396091-73-9

Molecular Formula

C60H67F3N10O11

Molecular Weight

1161.2 g/mol

IUPAC Name

[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C58H66N10O9.C2HF3O2/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;3-2(4,5)1(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);(H,6,7)/t43-,46+,47+,48-,49+,50+,51+;/m1./s1

InChI Key

REVVFYZEISKUMT-QKXVGOHISA-N

SMILES

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN

Isomeric SMILES

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(=O)(C(F)(F)F)O

Canonical SMILES

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(=O)(C(F)(F)F)O

Appearance

Solid powder

Key on ui other cas no.

396091-73-9

Pictograms

Irritant; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

cyclo((4R)-4-(2-aminoethylcarbamoyloxy)-L-prolyl-L-phenylglycyl-d-tryptophyl-L-lysyl-4-o-benzyl-L-tyrosyl-L-phenylalanyl-)
pasireotide
SOM 230
SOM-230
SOM230

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Pasireotide
Pasireotide
Pasireotide
Pasireotide
Pasireotide
Pasireotide

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